
N-(3-Trifluormethyl-phenyl)-bernsteinsäureamid
Übersicht
Beschreibung
N-(3-Trifluoromethyl-phenyl)-succinamic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a succinamic acid moiety
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
N-(3-Trifluoromethyl-phenyl)-succinamic acid is primarily investigated for its role as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
Antitumor Activity
Recent studies have indicated that derivatives of succinamic acid, including N-(3-Trifluoromethyl-phenyl)-succinamic acid, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation, with IC50 values often below 100 nM in various cancer cell lines. For instance, phenotypic screening has linked the compound's efficacy to the modulation of phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) interactions, which are crucial for the sensitivity of certain cancers to treatment .
Neurokinin Receptor Modulation
Another promising application is in the modulation of neurokinin receptors, which are implicated in various pathophysiological conditions. N-(3-Trifluoromethyl-phenyl)-succinamic acid has been studied for its potential to prevent and treat diseases mediated by these receptors, such as bladder dysfunction and postoperative nausea .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of N-(3-Trifluoromethyl-phenyl)-succinamic acid:
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been known to interact with various proteins and enzymes in the body .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry due to its ability to form strong bonds with its targets, enhancing the stability and potency of the drug .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been associated with various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs, potentially improving their bioavailability .
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities, including anti-inflammatory and analgesic effects .
Action Environment
The action, efficacy, and stability of N-(3-Trifluoromethyl-phenyl)-succinamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid typically involves the reaction of 3-trifluoromethyl aniline with succinic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Reaction of 3-Trifluoromethyl aniline with Succinic Anhydride:
Industrial Production Methods
Industrial production of N-(3-Trifluoromethyl-phenyl)-succinamic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted phenolic compounds.
Reduction: Formation of N-(3-Trifluoromethyl-phenyl)-succinamic acid derivatives with reduced amide bonds.
Substitution: Formation of various substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Trifluoromethyl-phenyl)-succinamic acid
- N-(2-Trifluoromethyl-phenyl)-succinamic acid
- N-(3-Trifluoromethyl-phenyl)-glutamic acid
Uniqueness
N-(3-Trifluoromethyl-phenyl)-succinamic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biologische Aktivität
N-(3-Trifluoromethyl-phenyl)-succinamic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticonvulsant effects, antibacterial properties, and anticancer potential, supported by various studies and data.
Chemical Structure and Properties
N-(3-Trifluoromethyl-phenyl)-succinamic acid features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of this group can significantly influence the compound's interaction with biological targets, often leading to increased potency compared to similar compounds lacking this substitution.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives containing the succinamide structure. For instance, a series of compounds were assessed for their efficacy in animal models of epilepsy, demonstrating significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection (%) |
---|---|---|---|
N-(3-CF3-phenyl)-succinamic acid | 39.5 | 162.4 | 100 |
Other derivatives | Varies | Varies | 50-100 |
The compound showed a median effective dose (ED50) of 39.5 mg/kg in the MES test, indicating strong anticonvulsant properties with a favorable safety profile as evidenced by a higher toxic dose (TD50) of 162.4 mg/kg .
Antibacterial Activity
The antibacterial activity of N-(3-trifluoromethyl-phenyl)-succinamic acid has also been investigated. Compounds with similar structures were tested against various bacterial strains, yielding minimum inhibitory concentrations (MICs) that demonstrate their effectiveness.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 125 |
Escherichia coli | 250 |
Pseudomonas aeruginosa | 500 |
These results indicate that derivatives of N-(3-trifluoromethyl-phenyl)-succinamic acid possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Potential
In addition to its anticonvulsant and antibacterial activities, N-(3-trifluoromethyl-phenyl)-succinamic acid has shown promise in anticancer applications. Studies have evaluated its effects on several cancer cell lines, revealing notable cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
A549 | 44.4 |
HCT116 | 22.4 |
PC3 | 17.8 |
The compound demonstrated IC50 values lower than those of established chemotherapeutic agents like Doxorubicin, indicating its potential as an effective anticancer agent . Mechanistic studies suggest that it may induce apoptosis through the downregulation of key oncogenes such as EGFR and KRAS, further supporting its role in cancer therapy .
Case Studies and Research Findings
Several case studies have focused on the synthesis and biological evaluation of N-(3-trifluoromethyl-phenyl)-succinamic acid derivatives. One notable study synthesized a series of related compounds and assessed their biological activities using in vitro assays.
- Study on Anticonvulsant Activity : A molecular hybridization strategy was employed to create compounds that exhibited broad-spectrum anticonvulsant activity across multiple seizure models.
- Antibacterial Screening : Derivatives were screened against common pathogens, with some exhibiting potent antibacterial effects comparable to conventional antibiotics.
- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
Eigenschaften
IUPAC Name |
4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAUUCITWNACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308427 | |
Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-93-3 | |
Record name | NSC203940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.